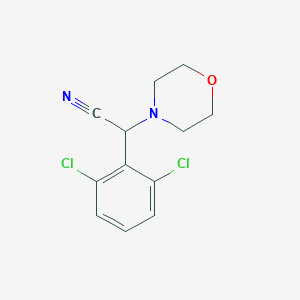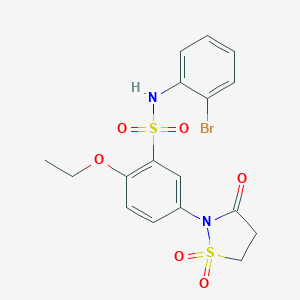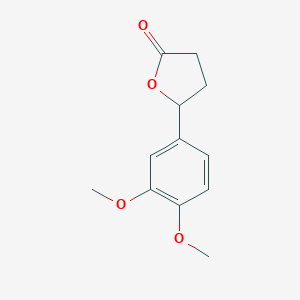
(2,6-dichlorophenyl)(4-morpholinyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-dichlorophenyl)(4-morpholinyl)acetonitrile is a chemical compound with the molecular formula C12H12Cl2N2O It is characterized by the presence of a morpholine ring attached to a 2,6-dichlorophenyl group via an acetonitrile linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichlorophenyl)(4-morpholinyl)acetonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces the nitrile group on the 2,6-dichlorobenzonitrile, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(2,6-dichlorophenyl)(4-morpholinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2,6-dichlorophenyl)(4-morpholinyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonyl reductase.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2,6-dichlorophenyl)(4-morpholinyl)acetonitrile involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonyl reductase, preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to the accumulation of specific substrates or the reduction of harmful byproducts, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzonitrile: A precursor in the synthesis of (2,6-dichlorophenyl)(4-morpholinyl)acetonitrile.
Morpholinoacetonitrile: Lacks the dichlorophenyl group but shares the morpholine and acetonitrile moieties.
2,6-Dichlorophenylacetonitrile: Similar structure but without the morpholine ring.
Uniqueness
This compound is unique due to the combination of the 2,6-dichlorophenyl group and the morpholine ring, which imparts specific chemical and biological properties. This combination enhances its potential as an enzyme inhibitor and its utility in various scientific research applications.
属性
分子式 |
C12H12Cl2N2O |
|---|---|
分子量 |
271.14 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C12H12Cl2N2O/c13-9-2-1-3-10(14)12(9)11(8-15)16-4-6-17-7-5-16/h1-3,11H,4-7H2 |
InChI 键 |
LXDHIYRLSSHAER-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
规范 SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)
![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-(3,5-DIMETHYLPHENOXY)-1-{2-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
